Fpl 67047XX

Description

Contextualizing Secreted Phospholipase A2 (sPLA2) in Biological Systems

Secreted phospholipase A2 (sPLA2) enzymes are a diverse family, with mammals possessing multiple isoforms, each exhibiting distinct tissue distributions and enzymatic properties nih.govresearchgate.netnih.govijbs.com. These enzymes catalyze the hydrolysis of phospholipids (B1166683) at the sn-2 position, yielding free fatty acids (such as arachidonic acid) and lysophospholipids nih.govijbs.commdpi.com. These products serve as precursors for various signaling molecules, including eicosanoids, which play pivotal roles in inflammatory responses nih.govresearchgate.net. Beyond their enzymatic activity, some sPLA2s can also function as ligands for cellular receptors, further modulating cellular signaling pathways ijbs.commdpi.com. Their involvement spans critical physiological and pathophysiological processes such as host defense against pathogens, regulation of immune responses, and contributing to conditions like asthma, arthritis, and cancer nih.govnih.gov.

Overview of Enzyme Inhibition as a Pharmacological Strategy

Enzyme inhibition is a cornerstone of modern pharmacology and drug discovery eurekaselect.combenthamdirect.combenthamscience.combenthamdirect.comresearchgate.net. By selectively blocking or modulating the activity of specific enzymes that are implicated in disease pathogenesis, therapeutic interventions can be designed to restore normal physiological function. This strategy involves developing compounds, known as inhibitors, that bind to enzymes and reduce their catalytic activity. The precise targeting of enzymes allows for the manipulation of biochemical pathways, offering a mechanism to treat a broad spectrum of diseases, from infectious diseases and cancer to inflammatory and neurological disorders eurekaselect.combenthamdirect.combenthamscience.com. The development of potent and selective enzyme inhibitors is crucial for achieving therapeutic efficacy while minimizing off-target effects benthamdirect.combenthamscience.comresearchgate.net.

Historical Context of Fpl 67047XX Discovery and Initial Characterization

This compound has been characterized as a potent inhibitor of secreted phospholipase A2 enzymes nih.govpatsnap.com. Initial research, including high-resolution X-ray crystallography studies, has elucidated the precise binding interactions between this compound and human nonpancreatic secreted phospholipase A2, underscoring its high potency nih.gov. The chemical structure of this compound, described as a derivative of gamma-aminobutyric acid and benzhydryl compounds, suggests a specific design aimed at interacting with the enzyme's active site nih.govontosight.ai. Its identification as a PLA2 inhibitor positions it as a compound of interest for research into modulating sPLA2 activity patsnap.com. While the exact timeline of its initial discovery is not detailed in the provided snippets, its characterization through crystallographic methods points to its development and study in the context of understanding enzyme-inhibitor interactions nih.gov.

Significance of this compound in Preclinical Research Paradigms

This compound has demonstrated significant utility in preclinical research, particularly in studies investigating lipid absorption and the role of phospholipase A2 enzymes. Its inhibitory action has been observed in various experimental models, providing insights into the functional consequences of sPLA2 inhibition.

One key area of investigation has been the role of sPLA2 in cholesterol absorption. Studies utilizing a lymph fistula rat model have shown that this compound effectively retarded cholesterol absorption researchgate.netnih.govresearchgate.netcapes.gov.br. Further investigations using the human intestinal cell line Caco-2 revealed that this compound inhibited the increase in cholesterol absorption that was dependent on pancreatic phospholipase A2 (pPLA2) researchgate.netnih.gov. These findings collectively suggest that this compound can interfere with sPLA2-mediated processes involved in lipid transport and absorption.

The compound has also been evaluated in the context of genetically modified animal models. In studies involving phospholipase A2 gene-targeted mice, this compound was used to assess the impact of PLA2 inhibition on cholesterol absorption researchgate.netnih.govresearchgate.netcapes.gov.br. These studies have contributed to understanding the compensatory mechanisms involved in phospholipid digestion and their influence on cholesterol absorption in the absence of specific PLA2 isoforms nih.govresearchgate.netcapes.gov.br.

Furthermore, this compound has been identified as a selective inhibitor of soluble PLA2 and calcium-independent PLA2 in human cells, highlighting its potential broad applicability in studying different sPLA2 subtypes researchgate.net. Its characterization as a "highly potent inhibitor" of human nonpancreatic secreted phospholipase A2 underscores its value as a tool for biochemical and structural studies aimed at understanding enzyme-inhibitor interactions nih.gov.

Table 1: Key Preclinical Findings for this compound

| Preclinical Model/System | Observed Effect of this compound | Reference(s) |

| Lymph fistula rat model | Retarded cholesterol absorption | researchgate.netnih.govresearchgate.netcapes.gov.br |

| Human intestinal cell line Caco-2 | Inhibited pPLA2-dependent increase in cholesterol absorption | researchgate.netnih.gov |

| Human nonpancreatic secreted PLA2 | Highly potent inhibitor | nih.gov |

| Human cells (general) | Selective inhibitor of soluble PLA2 and Ca2+ independent PLA2 | researchgate.net |

Compound List:

this compound

Secreted Phospholipase A2 (sPLA2)

Pancreatic Phospholipase A2 (pPLA2)

Arachidonic acid (AA)

Lysophospholipids

Phosphatidylcholine (PC)

gamma-Aminobutyric Acid

Benzhydryl Compounds

Dioleoyl ether phosphatidylcholine

1-palmitoyl-2-[(14)C]oleoyl-phosphatidylcholine

Properties

CAS No. |

154461-38-8 |

|---|---|

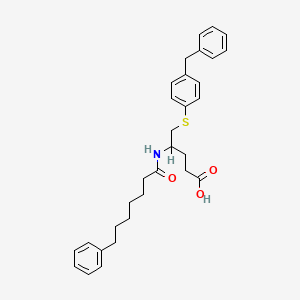

Molecular Formula |

C31H37NO3S |

Molecular Weight |

503.7 g/mol |

IUPAC Name |

(4S)-5-(4-benzylphenyl)sulfanyl-4-(7-phenylheptanoylamino)pentanoic acid |

InChI |

InChI=1S/C31H37NO3S/c33-30(16-10-2-1-5-11-25-12-6-3-7-13-25)32-28(19-22-31(34)35)24-36-29-20-17-27(18-21-29)23-26-14-8-4-9-15-26/h3-4,6-9,12-15,17-18,20-21,28H,1-2,5,10-11,16,19,22-24H2,(H,32,33)(H,34,35)/t28-/m0/s1 |

InChI Key |

BLFSPSZATDQQMK-NDEPHWFRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CCCCCCC(=O)N[C@@H](CCC(=O)O)CSC2=CC=C(C=C2)CC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCC(=O)NC(CCC(=O)O)CSC2=CC=C(C=C2)CC3=CC=CC=C3 |

Synonyms |

FPL 67047XX FPL-67047XX FPL67047XX |

Origin of Product |

United States |

Molecular Interactions and Structure Activity Relationships of Fpl 67047xx

Elucidation of Fpl 67047XX Binding to Secreted Phospholipase A2 Isoforms

This compound has been identified as a potent inhibitor of secreted phospholipase A2 (sPLA2) enzymes. Research has focused on understanding its specific interactions with different sPLA2 isoforms, particularly Group IIA secreted phospholipase A2 (GIIA sPLA2) and pancreatic phospholipase A2 (pPLA2).

Specificity for Group IIA Secreted Phospholipase A2 (GIIA sPLA2)

Studies indicate that this compound exhibits significant inhibitory activity against GIIA sPLA2. Its precise binding interactions within the active site of human nonpancreatic secreted phospholipase A2, which includes GIIA sPLA2, have been elucidated through high-resolution X-ray crystallography nih.gov. While the exact IC50 values for GIIA sPLA2 are not detailed in the provided snippets, this compound is described as a "highly potent inhibitor" of these enzymes nih.gov. Computational studies have also explored modifications to the this compound structure to optimize interactions within the GIIA sPLA2 active site, aiming for even greater potency nih.gov.

Interactions with Pancreatic Phospholipase A2 (pPLA2)

This compound has also demonstrated inhibitory effects on pancreatic phospholipase A2 (pPLA2). In the context of intestinal cholesterol absorption, pPLA2 plays a role in enhancing cholesterol uptake from micelles containing phosphatidylcholine (PC). The pPLA2-dependent increase in cholesterol absorption was shown to be inhibited by this compound researchgate.netnih.gov. This suggests that this compound can modulate the activity of pPLA2, impacting physiological processes such as lipid absorption. Furthermore, this compound has been used in rat models to retard cholesterol absorption, further supporting its inhibitory action on PLA2 activity in vivo researchgate.netresearchgate.net.

Structural Basis of this compound-Enzyme Complex Formation

Understanding the three-dimensional structure of this compound bound to its target enzymes is crucial for comprehending its inhibitory mechanism.

High-Resolution X-ray Crystallography of this compound-sPLA2 Co-Crystalsnih.gov

High-resolution X-ray crystallography has been employed to determine the structure of this compound in complex with human nonpancreatic secreted phospholipase A2 nih.gov. These crystallographic studies provide detailed insights into how the inhibitor fits into the enzyme's active site, revealing the specific molecular contacts that confer its inhibitory potency. The co-crystallization of this compound with sPLA2 has been instrumental in mapping its binding mode.

Hydrogen Bonding Networks and Key Residue Interactions within the Catalytic Domainnih.gov

The crystal structures of this compound-sPLA2 complexes highlight specific interactions, including hydrogen bonding networks, within the enzyme's catalytic domain nih.gov. These interactions are critical for the stable binding of the inhibitor and the subsequent blockade of enzymatic activity. While specific residues are not enumerated in the provided abstracts for this compound, general studies on sPLA2 structures reveal the importance of hydrogen bonds involving residues like Histidine-48 (H48) and Aspartic acid-99 (D99) in the catalytic dyad, which are essential for catalysis and can be involved in inhibitor binding nih.govnih.govpsu.eduresearchgate.net. Computational modeling also suggests that modifications to this compound could optimize interactions, potentially involving hydrogen bonds, within the GIIA sPLA2 active site nih.gov.

Pharmacological Mechanisms and Cellular Responses Mediated by Fpl 67047xx

Enzyme Kinetic Analysis of Fpl 67047XX-Induced PLA2 Inhibition

The interaction between this compound and PLA2 has been characterized through enzyme kinetic studies, which are essential for understanding the inhibitor's potency and mechanism of action.

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. For this compound, a specific inhibitory constant has been determined in relation to Group IIA secreted phospholipase A2 (GIIA sPLA₂). Research has established an IC50 value of 0.013 µM for this compound against this enzyme, highlighting it as a potent inhibitor. nih.gov This compound has served as a prototype structure in computational studies aimed at designing new, potentially more active GIIA sPLA₂ inhibitors. nih.gov

| Compound | Target Enzyme | IC50 Value (µM) | Source |

|---|---|---|---|

| This compound | Group IIA secreted Phospholipase A2 (GIIA sPLA₂) | 0.013 | nih.gov |

The nature of an inhibitor's binding—whether it is reversible or irreversible—determines its duration of action. An irreversible inhibitor typically forms a stable, covalent bond with the enzyme, causing permanent inactivation. ucl.ac.uk In contrast, a reversible inhibitor binds non-covalently and can dissociate from the enzyme, allowing the enzyme to regain activity if the inhibitor is removed. ucl.ac.uk The reviewed scientific literature did not specify whether the binding of this compound to phospholipase A2 is reversible or irreversible.

Downstream Signaling Pathway Modulation by this compound

By inhibiting PLA2, this compound directly influences signaling pathways that are dependent on the products of phospholipid hydrolysis. scbt.com PLA2 enzymes are crucial for releasing arachidonic acid and lysophospholipids, which are precursors to a wide range of bioactive lipid mediators involved in cellular signaling. scbt.comscbt.com

The hydrolysis of membrane phospholipids (B1166683) by PLA2 results in the production of free fatty acids and lysophospholipids. nih.gov These molecules, in turn, can act as precursors for inflammatory mediators such as eicosanoids or platelet-activating factor. researchgate.net this compound, by inhibiting PLA2, curtails the generation of these downstream products. A key substrate for PLA2 is phosphatidylcholine (PC), which is hydrolyzed to produce lysophosphatidylcholine (B164491) (LPC). researchgate.net Studies using human intestinal Caco-2 cells have shown that this compound inhibits the PLA2-mediated conversion of PC, thereby modulating the relative levels of PC and LPC. researchgate.net

| Action | Substrate | Product | Effect of this compound | Source |

|---|---|---|---|---|

| Phospholipid Hydrolysis | Phosphatidylcholine (PC) | Lysophosphatidylcholine (LPC) & Free Fatty Acid | Inhibits production | researchgate.net |

The catalytic activity of PLA2 is fundamental to membrane remodeling and the processing of dietary lipids. scbt.comscbt.com this compound directly interferes with this process by inhibiting the hydrolysis of phospholipids within lipid aggregates such as micelles. researchgate.net Research has demonstrated that in the context of lipid absorption, pancreatic PLA2 (pPLA2) relieves the inhibitory effect of micellar phosphatidylcholine on cholesterol absorption by hydrolyzing the PC. researchgate.net this compound blocks this specific lipolytic action of pPLA2. researchgate.net This prevention of phospholipid hydrolysis directly influences the lipid composition of micelles at the cellular interface, thereby affecting membrane-related processes like the absorption of other lipids. researchgate.net

Cellular and Subcellular Effects of this compound

The biochemical inhibition of PLA2 by this compound translates into measurable effects at the cellular level, particularly in systems where PLA2 activity is a rate-limiting step. The primary documented cellular effect is the modulation of cholesterol transport in intestinal cells. researchgate.netresearchgate.net In studies utilizing the human intestinal cell line Caco-2, which serves as a model for the intestinal barrier, this compound was shown to inhibit the increase in cholesterol absorption that is dependent on pPLA2. researchgate.netresearchgate.net This effect underscores the compound's ability to alter cellular lipid processing by targeting a specific enzymatic pathway. researchgate.net

| Cell Line | Process Investigated | Observed Effect of this compound | Source |

|---|---|---|---|

| Human Intestinal Caco-2 Cells | pPLA2-dependent cholesterol absorption from micelles | Inhibition of cholesterol absorption | researchgate.net |

Modulation of Intestinal Enterocyte Lipid Metabolism (e.g., Caco-2 cell line studies)

The human colon adenocarcinoma cell line, Caco-2, serves as a widely accepted in vitro model for intestinal enterocytes, enabling detailed studies of lipid absorption and metabolism. Research utilizing Caco-2 cells has been pivotal in understanding the pharmacological activity of this compound. This compound functions as an inhibitor of pancreatic phospholipase A2 (pPLA2), an essential enzyme for the digestion of phospholipids within the intestinal lumen.

Studies with Caco-2 cells have shown that the presence of phosphatidylcholine (PC) within micelles significantly hinders the absorption of cholesterol. The enzymatic action of pPLA2 counteracts this inhibition by hydrolyzing PC into lysophosphatidylcholine (LPC). This compound exerts its effect by blocking this pPLA2-mediated hydrolysis.

A significant study on the influence of micellar phospholipid composition on lipid metabolism in Caco-2 cells found that micelles containing PC resulted in a substantial decrease in the absorption, esterification, and secretion of cholesterol. jci.org Conversely, the absorption and subsequent metabolism of oleic acid into triacylglycerol were not significantly impacted. jci.org When pPLA2 was added to these PC-containing micelles, it led to an enhancement of cholesterol absorption. The inhibitory role of this compound was clearly demonstrated by its capacity to block this pPLA2-facilitated increase in cholesterol uptake. jci.orgresearchgate.net This underscores the specific action of this compound in altering the cholesterol metabolic pathway in intestinal enterocytes through the targeted inhibition of pPLA2.

The following table summarizes the effects of various micellar compositions on lipid uptake and metabolism in Caco-2 cells as reported in scientific literature.

| Micellar Component | Effect on Cholesterol Absorption | Effect on Oleic Acid Absorption & Metabolism |

| No Phospholipid | Significant absorption and esterification | Significant absorption and re-esterification into triacylglycerol |

| Lysophosphatidylcholine (LPC) | Similar to phospholipid-free micelles | Similar to phospholipid-free micelles |

| Phosphatidylcholine (PC) | Large reduction in absorption, esterification, and secretion | No significant decrease in absorption or conversion to acylated lipids |

| PC + Pancreatic Phospholipase A2 (pPLA2) | Enhanced cholesterol absorption | Not specified |

| PC + pPLA2 + this compound | Inhibition of the pPLA2-dependent increase in cholesterol absorption | Not specified |

Impact on Phospholipid Digestion and Cholesterol Absorption Processes

The digestion of phospholipids, particularly phosphatidylcholine (PC), in the small intestine is a crucial prerequisite for the efficient absorption of dietary cholesterol. nih.govcapes.gov.br The primary enzyme governing this process is pancreatic phospholipase A2 (pPLA2), which hydrolyzes PC into lysophosphatidylcholine (LPC) and a free fatty acid. nih.gov This enzymatic breakdown is vital, as the presence of intact PC in mixed micelles inhibits the uptake of cholesterol by enterocytes. jci.orgresearchgate.net

As a potent inhibitor of pPLA2, this compound directly interferes with this digestive mechanism. By preventing the degradation of PC, this compound sustains the inhibitory conditions for cholesterol absorption. jci.orgresearchgate.netnih.gov This has been corroborated by in vivo studies using a lymph fistula rat model, where the administration of this compound was shown to retard cholesterol absorption. capes.gov.brwjgnet.com These findings align with the in vitro results from Caco-2 cell studies and emphasize the physiological significance of pPLA2 inhibition in the modulation of cholesterol uptake.

The inhibitory action of this compound is linked to the fundamental dependency of micellized cholesterol absorption on the elimination of micellar PC. jci.orgresearchgate.net Consequently, by inhibiting pPLA2, this compound effectively curtails the bioavailability of cholesterol for absorption. This mechanism has positioned pPLA2 inhibitors as a potential new therapeutic class for managing cholesterol levels. jci.org

The table below details the impact of this compound on the key stages of phospholipid digestion and cholesterol absorption.

| Process | Role of pPLA2 | Effect of this compound | Consequence |

| Phospholipid Digestion | Hydrolyzes phosphatidylcholine (PC) into lysophosphatidylcholine (LPC). | Inhibits pPLA2 activity, thus preventing the hydrolysis of PC. | PC remains intact within the micelles. |

| Cholesterol Absorption | By removing the inhibitory PC, it facilitates the absorption of cholesterol. | Maintains the inhibitory effect of PC on the absorption of cholesterol. | Leads to a reduction in cholesterol uptake by the enterocytes. |

Investigation of this compound Effects in Macrophage Models (in vitro)

At present, there is a notable absence of published scientific research detailing the direct effects of this compound on in vitro macrophage models. While the broader role of phospholipase A2 enzymes in macrophage biology and inflammatory processes is a subject of scientific inquiry, specific investigations into how this compound might influence macrophage lipid metabolism, signaling pathways, or other cellular functions have not been identified in the available literature. Consequently, the potential for this compound to modulate macrophage behavior remains an uncharacterized area of study.

Preclinical Efficacy and Biological Activities of Fpl 67047xx in Disease Models

Cholesterol Absorption Modulation in Animal Models

Fpl 67047XX has been instrumental in elucidating the role of phospholipid hydrolysis in the process of dietary cholesterol absorption. Studies in various animal models have demonstrated its capacity to modulate this physiological pathway.

In lymph fistula rat models, a well-established method for studying lipid absorption, this compound has been shown to significantly impact the transport of cholesterol from the intestinal lumen to the lymphatic system. Research demonstrated that the administration of this PLA2 inhibitor retarded the rate of cholesterol absorption. This finding underscores the critical role of phospholipase A2 in the efficient uptake of dietary cholesterol, as its inhibition by this compound leads to a discernible delay in this process.

Further investigations into the function of PLA2 in cholesterol metabolism have utilized phospholipase A2 (PLA2) gene-targeted mice. In studies comparing PLA2 knockout mice (PLA2-/-) with their wild-type (PLA2+/+) and heterozygous (PLA2+/-) counterparts, it was observed that under normal dietary conditions, the efficiency of cholesterol absorption from a single meal was similar across all genotypes. However, the introduction of a nonhydrolyzable phospholipid, dioleoyl ether phosphatidylcholine, resulted in a 10% to 18% suppression of cholesterol absorption in all mice, irrespective of their PLA2 genotype. This suggests that while pancreatic PLA2 is a key player, its absence can be compensated for, and that the physical presence of unhydrolyzed phospholipids (B1166683) can impede cholesterol uptake.

Interactive Data Table: Cholesterol Absorption Efficiency in PLA2 Gene-Targeted Mice

| Genotype | Basal Cholesterol Absorption Efficiency | Cholesterol Absorption with Dioleoyl Ether Phosphatidylcholine |

| PLA2+/+ | Normal | Suppressed by 10-18% |

| PLA2+/- | Normal | Suppressed by 10-18% |

| PLA2-/- | Normal | Suppressed by 10-18% |

The research involving this compound and PLA2 gene-targeted mice has been pivotal in revealing the existence of compensatory mechanisms for phospholipid digestion. Despite the absence of pancreatic PLA2 in knockout mice, the hydrolysis and absorption of radiolabeled 1-palmitoyl-2-[14C]oleoyl-phosphatidylcholine occurred with equal efficiency as in wild-type mice. This indicates that other enzymes are capable of catalyzing phospholipid digestion in the intestinal lumen, thereby facilitating cholesterol absorption. The inhibitory action of this compound in rat models, contrasted with the adaptive capacity of knockout mice, highlights the complexity of the digestive system and suggests that while phospholipid digestion is a prerequisite for efficient cholesterol absorption, the body has redundant pathways to achieve this.

Exploration of Potential Biological Activities beyond Cholesterol Absorption

The role of phospholipase A2 enzymes extends beyond lipid digestion, implicating them in various pathological processes, including inflammation and microbial infections. Consequently, inhibitors of these enzymes, such as this compound, represent subjects of interest for broader therapeutic applications.

Phospholipase A2-catalyzed hydrolysis of membrane phospholipids is a rate-limiting step in the production of potent inflammatory mediators, including eicosanoids and platelet-activating factor (PAF). nih.gov The inhibition of PLA2 is, therefore, a theoretical approach to exerting a more profound anti-inflammatory effect than targeting downstream enzymes like cyclooxygenase. nih.gov The development of PLA2 inhibitors as potential anti-inflammatory agents has been an area of extensive research. nih.govcapes.gov.brtandfonline.comresearchgate.net These inhibitors are being investigated for their therapeutic potential in a range of inflammatory diseases, with some compounds having entered clinical trials. tandfonline.com The exploration of PLA2 inhibitors in preclinical models of inflammation continues to be a promising avenue of research, aiming to develop selective agents that can modulate inflammatory pathways without disrupting the beneficial physiological roles of these enzymes. nih.govresearcher.life

Certain secreted phospholipase A2 enzymes, notably Group IIA PLA2, have been identified as having potent antibacterial properties, particularly against Gram-positive bacteria. nih.gov The enzymatic activity of these PLA2s is crucial for their bactericidal effects, which involve the destabilization of the bacterial membrane bilayer. nih.govnih.gov This has led to the consideration of secreted PLA2s as potential endogenous antibiotics. nih.gov Research into the antimicrobial potential of PLA2 inhibitors is a logical extension of these findings. By modulating PLA2 activity, it may be possible to influence the host's response to infection or to develop novel antimicrobial strategies. Preclinical studies exploring the interplay between PLA2 inhibition and bacterial pathogenesis are an emerging area of interest, with the potential to yield new therapeutic approaches for infectious diseases. nih.gov

Therapeutic Implications of PLA2 Inhibition by this compound in Preclinical Contexts

The compound this compound has been identified as a potent inhibitor of human nonpancreatic secreted phospholipase A2 (PLA2). nih.gov This enzyme is a critical mediator in the inflammatory cascade, responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids. The inhibition of PLA2 by this compound, therefore, represents a significant therapeutic strategy for inflammatory conditions. Preclinical research has explored the efficacy of this compound in a murine model of otitis, or inflammation of the ear. nih.gov

Studies involving mouse models have been instrumental in demonstrating the anti-inflammatory potential of this compound. nih.gov While the full quantitative details of these preclinical studies are not publicly available, the existing research confirms the compound's activity in a disease model. The investigation of this compound in the context of otitis in mice suggests its potential to mitigate inflammation in this condition. nih.gov

The therapeutic implications of these findings are centered on the ability of this compound to modulate the inflammatory response by targeting a key upstream enzyme. The specific details regarding the extent of inflammation reduction, such as changes in ear thickness, inflammatory cell infiltration, or cytokine levels in the otitis model, are part of the detailed research findings that are not fully accessible in the public domain.

Methodological Approaches in Fpl 67047xx Research

Biochemical and Enzymatic Assay Methodologies

The cornerstone of Fpl 67047XX research lies in the biochemical and enzymatic assays designed to quantify its inhibitory effect on PLA2 activity. These assays are crucial for determining the potency and selectivity of the compound.

Spectrophotometric and Fluorometric Assays for PLA2 Activity

Spectrophotometric and fluorometric assays represent common methods for measuring PLA2 activity and, by extension, the inhibitory capacity of compounds like this compound. These assays are typically based on the detection of a product formed from the enzymatic cleavage of a synthetic substrate.

One widely used spectrophotometric method involves a chromogenic substrate, such as 4-nitro-3-(octanoyloxy)benzoic acid. In this assay, the PLA2-catalyzed hydrolysis of the substrate releases a chromophore that can be quantified by measuring the change in absorbance at a specific wavelength. The rate of the reaction is proportional to the enzyme activity, and the introduction of an inhibitor like this compound would result in a decreased rate of absorbance change.

Fluorometric assays offer a highly sensitive alternative for measuring PLA2 activity. researchgate.net These assays often utilize substrates that, upon cleavage by PLA2, release a fluorescent product. researchgate.net For instance, a synthetic thiophospholipid can be used as a substrate, which, after being cleaved by PLA2, produces a lysothiophospholipid that reacts with a fluorogenic probe to generate a highly fluorescent product. researchgate.net The resulting fluorescence can be measured (e.g., excitation at 388 nm and emission at 513 nm), and the intensity is directly proportional to the PLA2 activity. researchgate.net The potency of an inhibitor like this compound is determined by its ability to reduce the fluorescent signal in a concentration-dependent manner. This compound has been identified as a potent inhibitor of group IIA secreted phospholipase A2 (sPLA2), with a reported IC50 value of 0.013 µM. uoa.grnih.gov

Table 1: Comparison of Common Assay Methods for PLA2 Activity

| Assay Type | Principle | Typical Substrate | Detection Method | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Spectrophotometric | Enzymatic cleavage releases a chromophore. | 4-nitro-3-(octanoyloxy)benzoic acid | Absorbance measurement | Relatively simple, cost-effective. | Lower sensitivity compared to fluorometric or radiometric assays. |

| Fluorometric | Enzymatic cleavage releases a fluorophore. researchgate.net | Synthetic thiophospholipid with a fluorogenic probe researchgate.net | Fluorescence measurement researchgate.net | High sensitivity, suitable for high-throughput screening. researchgate.net | Potential for interference from fluorescent compounds in the sample. |

| Radiometric | Enzymatic cleavage releases a radiolabeled fatty acid. escholarship.org | [1-14C]oleic acid-labeled E. coli membranes escholarship.org | Scintillation counting escholarship.org | High sensitivity and specificity, uses a biologically relevant substrate. escholarship.org | Requires handling of radioactive materials, more complex procedure. |

Radiometric Assays for Substrate Hydrolysis

Radiometric assays provide a highly sensitive and specific method for quantifying PLA2 activity by directly measuring the hydrolysis of a radiolabeled phospholipid substrate. escholarship.org A common approach utilizes Escherichia coli membranes with phospholipids (B1166683) labeled with a radioactive isotope, such as [1-14C]oleic acid, in the sn-2 position. escholarship.org

In this assay, PLA2 is incubated with the radiolabeled E. coli membranes. The enzymatic activity of PLA2 cleaves the radiolabeled fatty acid from the phospholipid substrate. escholarship.org The released [1-14C]oleic acid is then separated from the unhydrolyzed substrate, often using a solid-phase extraction column. escholarship.org The radioactivity of the eluted fatty acid is quantified using a scintillation counter. escholarship.org The amount of radioactivity released is directly proportional to the PLA2 activity. When testing an inhibitor like this compound, its presence would lead to a reduction in the amount of released radiolabeled fatty acid, allowing for the determination of its inhibitory potency. nih.gov This method is particularly valuable as it employs a substrate that mimics a natural biological membrane. escholarship.org

Structural Biology Techniques Applied to this compound Interactions

Understanding the precise molecular interactions between this compound and its target enzyme, PLA2, is crucial for comprehending its mechanism of inhibition and for the rational design of more potent and selective inhibitors. Structural biology techniques have been pivotal in providing this atomic-level detail.

X-ray Crystallography Protocols for Enzyme-Inhibitor Complexes

X-ray crystallography has been successfully employed to determine the three-dimensional structure of the complex formed between human non-pancreatic secreted phospholipase A2 (hnc-sPLA2) and this compound. nih.gov This technique provides a static, high-resolution snapshot of the inhibitor bound within the active site of the enzyme. nih.gov

The general protocol for such a study involves several key steps. First, the target enzyme, hnc-sPLA2, is expressed and purified in sufficient quantities and to a high degree of purity. The inhibitor, this compound, is synthesized and purified. Crystals of the enzyme-inhibitor complex are then grown by co-crystallization or by soaking pre-formed enzyme crystals in a solution containing the inhibitor. These crystals are then exposed to a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. This pattern is recorded, and through a series of complex mathematical calculations, an electron density map of the molecule is generated. Finally, the atomic model of the enzyme-inhibitor complex is built into the electron density map and refined to produce a final, high-resolution structure. The crystal structure of the hnc-sPLA2-Fpl 67047XX complex has been determined at a resolution of 2.0 Å. rcsb.org

Table 2: Crystallographic Data for the hnc-sPLA2-Fpl 67047XX Complex

| Parameter | Value |

|---|---|

| PDB ID | 1KVO pdbj.org |

| Resolution | 2.00 Å rcsb.org |

| R-value work | 0.201 rcsb.org |

| R-value free | 0.273 rcsb.org |

| Method | X-RAY DIFFRACTION rcsb.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

While X-ray crystallography provides a static picture of the enzyme-inhibitor complex, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful means to study the conformational dynamics and interactions in solution. Although specific NMR studies detailing the conformational analysis of this compound are not widely published, this technique is a standard tool in drug discovery for similar inhibitor-enzyme systems.

In a typical NMR experiment, a sample of the enzyme, the inhibitor, or the complex is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms, such as ¹H, ¹³C, and ¹⁵N, absorb and re-emit this electromagnetic radiation at specific frequencies. These frequencies are sensitive to the local chemical environment, providing detailed information about the structure and dynamics of the molecule. For instance, NMR could be used to identify the specific amino acid residues in PLA2 that are in close proximity to the bound this compound, confirming the interactions observed in the crystal structure and potentially revealing additional dynamic interactions that are not apparent in the static crystal.

Computational and In Silico Modeling for this compound

Computational and in silico modeling have played a significant role in understanding the binding of this compound to PLA2 and in guiding the design of new, potentially more potent inhibitors. uoa.grnih.gov These methods complement experimental techniques by providing theoretical insights into the molecular interactions and energetics of binding. uoa.grnih.gov

This compound has been used as a prototype structure in computational studies aimed at designing new inhibitors for group IIA secreted phospholipase A2 (GIIA sPLA2). uoa.grnih.gov These studies often employ molecular docking and free energy perturbation (FEP) calculations. uoa.grnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound or its analogs) when bound to a receptor (PLA2) to form a stable complex. uoa.grnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the active site of the enzyme and scoring them based on their predicted binding affinity. uoa.grnih.gov

Free energy perturbation (FEP) is a more rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. In the context of this compound, FEP studies have been used to computationally "mutate" the structure of this compound and predict how these changes would affect its binding affinity to GIIA sPLA2. uoa.grnih.gov These calculations have been used to explore modifications such as altering the stereochemistry, replacing the carboxylate group with bioisosteric alternatives like sulfonate or phosphonate (B1237965) groups, and introducing new substituents to optimize interactions within the active site. uoa.grnih.gov The goal of these in silico modifications is to identify new chemical structures with potentially higher binding energies and, consequently, improved inhibitory potency. uoa.grnih.gov

Molecular Docking Simulations for Binding Energy Prediction

Molecular docking simulations have been a key computational tool in the study of this compound, particularly for predicting its binding affinity to target enzymes. nih.gov Research has employed docking calculations to estimate the binding energy of this compound within the active site of group IIA secreted phospholipase A2 (GIIA sPLA₂). nih.gov In one such study, this compound, with a known IC₅₀ value of 0.013 µM, was selected as a prototype structure to explore interactions within the enzyme's active site. nih.gov The FlexX module within the SYBYL 6.8 molecular modeling software was used for these docking experiments. nih.gov This approach served as the foundation for a structure-based design protocol aimed at generating new, potentially more potent GIIA sPLA₂ inhibitors by modifying the pharmacophore of this compound. nih.gov The goal of these simulations was to optimize interactions and identify structural modifications that could lead to higher binding energy. nih.gov

Table 1: Molecular Docking Study Details for this compound

| Parameter | Description |

|---|---|

| Prototype Inhibitor | This compound |

| Target Enzyme | Group IIA secreted phospholipase A₂ (GIIA sPLA₂) |

| Reported IC₅₀ | 0.013 µM nih.gov |

| Docking Program | FlexX in SYBYL 6.8 nih.gov |

| Primary Objective | To estimate binding energy and guide the design of new inhibitors by modifying the this compound structure. nih.gov |

Free Energy Perturbation (FEP) Studies

Following initial docking predictions, Free Energy Perturbation (FEP) has been identified as a valuable method for refining the understanding of ligand-protein interactions. nih.gov FEP is a rigorous computational technique based on statistical mechanics used to calculate free energy differences between two states, such as the binding of two different ligands to a protein. medkoo.com In the context of this compound research, it was chosen as the prototype structure for the application of FEP studies. nih.gov These studies aimed to build upon the initial docking results by performing structural modifications to the this compound molecule. nih.gov The modifications included exploring different stereoisomers (R- and S-enantiomers), replacing the carboxylate group with bioisosteric sulfonate and phosphonate groups, and adding substituents to improve the fit within the active site. nih.gov The application of FEP helps to more accurately predict the impact of these subtle chemical changes on binding affinity, guiding the synthesis of inhibitors with potentially higher activity. nih.govresearchgate.net

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational method for understanding the dynamic behavior of biomolecular systems at an atomic level. nih.gov These simulations can reveal how a ligand and its target protein interact and move over time, providing insights that are not available from static docking poses. nih.govmedtechbcn.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, the stability of binding, and the role of solvent molecules. mdpi.com While specific MD simulation studies focused solely on this compound were not identified in the searched literature, this methodology represents a logical subsequent step after docking and FEP analysis. Such simulations would be crucial for validating the stability of the predicted binding pose of this compound in the sPLA₂ active site and for elucidating the dynamic nature of the key interactions over time. medtechbcn.com

Cell-Based Functional Assays for this compound

To move from computational predictions to biological function, cell-based assays are essential. These in vitro models provide a controlled environment to test the effects of a compound on cellular processes.

Caco-2 Cell Monolayer Experiments for Intestinal Absorption

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for studying intestinal absorption. researchgate.netnih.gov When cultured on permeable supports, Caco-2 cells differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier. researchgate.netcapes.gov.br In a key study, this compound was used to probe the mechanisms of cholesterol absorption using this model. researchgate.net The research demonstrated that pancreatic phospholipase A2 (pPLA₂) enhances the absorption of micellar cholesterol. researchgate.net The inhibitory action of this compound was pivotal in confirming this mechanism; its application led to the inhibition of the pPLA₂-dependent increase in cholesterol absorption by the Caco-2 cells. researchgate.net This finding highlights that the enzymatic action of pPLA₂ is a prerequisite for efficient cholesterol uptake and that inhibitors like this compound can effectively block this pathway. researchgate.net

Table 2: Caco-2 Cell-Based Assay with this compound

| Parameter | Description |

|---|---|

| Cell Model | Caco-2 Cell Monolayer researchgate.net |

| Compound Tested | This compound (as a pPLA₂ inhibitor) researchgate.net |

| Process Investigated | Inhibition of pancreatic phospholipase A₂ (pPLA₂) effect on micellar cholesterol absorption. researchgate.net |

| Key Finding | this compound inhibited the pPLA₂-dependent enhancement of cholesterol absorption, confirming the role of pPLA₂ in this process. researchgate.net |

Macrophage Culture Systems for Cellular Response Assessment

Macrophages are crucial immune cells involved in inflammatory responses, and their activity is often modulated in diseases where PLA₂ enzymes are implicated. nih.gov Macrophage culture systems are therefore a standard tool for assessing the cellular response to anti-inflammatory compounds. In these assays, macrophages can be stimulated with inflammatory agents to induce a response, such as the release of cytokines or other inflammatory mediators. nih.gov The test compound is then added to assess its ability to suppress this response. Although the inhibition of PLA₂ by compounds like this compound is relevant to inflammatory pathways, no specific studies using this compound in macrophage culture systems were found in the provided search results. Such experiments would be a valuable approach to characterize the anti-inflammatory potential of this compound by measuring its impact on macrophage activation and signaling.

In Vivo Animal Model Experimental Design and Analysis

In vivo studies are critical for understanding the physiological effects of a compound within a complex, living organism. The design of these experiments requires careful selection of an appropriate animal model, determination of sample sizes, and inclusion of proper controls to ensure the results are robust and translatable.

A study investigating the role of phospholipid digestion in cholesterol absorption utilized this compound in a lymph fistula rat model. This specialized surgical model allows for the direct collection of lymph from the mesenteric lymphatic duct, enabling precise measurement of the absorption of lipids from the intestine. In this experimental design, the PLA₂ inhibitor this compound was administered to the rats, and its effect on the transport of cholesterol from the intestinal lumen to the lymph was evaluated. The results showed that this compound retarded cholesterol absorption, providing in vivo evidence that phospholipid digestion in the intestinal lumen is a necessary step for efficient cholesterol uptake.

Table 3: In Vivo Animal Study Design with this compound

| Parameter | Description |

|---|---|

| Animal Model | Lymph fistula rat |

| Compound Tested | This compound (as a PLA₂ inhibitor) |

| Primary Outcome Measured | Cholesterol transport from the intestinal lumen to the lymphatics. |

Rodent Models for Preclinical Efficacy

The primary in vivo model utilized to assess the preclinical efficacy of this compound is the lymph fistula rat model . This model is considered the gold standard for studying the intestinal absorption of lipids and lipophilic compounds because it allows for the direct collection of lymph, the primary route for the transport of absorbed dietary fats. nih.govjove.com

In a key study, the lymph fistula rat model was employed to evaluate the effect of pPLA2 inhibition by this compound on cholesterol transport from the intestinal lumen to the lymphatics. researchgate.netcapes.gov.br The results from this model demonstrated that this compound significantly retarded cholesterol absorption, highlighting the crucial role of pPLA2 in this physiological process. researchgate.netcapes.gov.br The use of conscious animals in this model is preferred as anesthesia can significantly reduce lymph flow, thereby affecting the accuracy of lipid transport measurements. nih.gov

The surgical procedure for creating a lymph fistula in rats involves the cannulation of the superior mesenteric lymphatic duct. mdpi.commdpi.com Following surgery, the animals are typically allowed to recover overnight while receiving a continuous infusion of a saline solution containing glucose to compensate for fluid and electrolyte loss from lymphatic drainage. mdpi.commdpi.com

In addition to the rat model, research involving the broader context of pPLA2 and cholesterol absorption has also utilized gene-targeted mouse models . researchgate.netcapes.gov.br Specifically, phospholipase A2 (PLA2) gene-targeted mice have been used to study cholesterol and phospholipid absorption efficiency. researchgate.netcapes.gov.br While direct studies using this compound in these specific mouse models are not extensively documented in the provided results, these models represent a valuable tool for investigating the compensatory mechanisms that may exist in the absence of pPLA2 activity. researchgate.netcapes.gov.br For instance, studies with PLA2 knockout mice have suggested that other enzymes can compensate for the lack of pancreatic PLA2 in phospholipid digestion and cholesterol absorption. researchgate.netcapes.gov.br

The selection of rodent models is crucial for preclinical validation of therapeutic compounds. tandfonline.com These models provide a physiological system that shares similarities with humans, making them indispensable for initial efficacy and pharmacokinetic assessments in drug discovery. capes.gov.br

Table 1: Rodent Models in Phospholipase A2 Inhibition Research

| Model | Application in this compound & Related Research | Key Findings Related to this compound |

|---|---|---|

| Lymph Fistula Rat | Direct measurement of intestinal cholesterol and lipid transport into the lymph after administration of this compound. researchgate.netcapes.gov.br | This compound retards cholesterol absorption. researchgate.netcapes.gov.br |

| PLA2 Gene-Targeted Mouse | Investigation of the overall role of pPLA2 in lipid absorption and potential compensatory mechanisms. researchgate.netcapes.gov.br | Provides context for the effects of pPLA2 inhibition. |

Lymph Collection and Lipid Analysis Methodologies

The methodological framework for studying the impact of this compound revolves around precise lymph collection and subsequent detailed lipid analysis.

Lymph Collection:

In the lymph fistula rat model, after an overnight recovery from surgery, a baseline "fasting lymph" sample is typically collected for one hour. mdpi.commdpi.com Following this, a lipid emulsion, sometimes containing radiolabeled lipids for tracking, is infused into the duodenum. mdpi.comnih.gov Lymph is then collected continuously, often in hourly aliquots, for several hours into pre-cooled tubes to prevent lipid degradation. mdpi.commdpi.com The volume or weight of the collected lymph is recorded to determine the lymph flow rate, which can range from 3 to 4 ml per hour during active fat absorption in rats. nih.gov

Lipid Analysis:

The collected lymph and cellular samples from in vitro models like Caco-2 cells undergo a series of analytical procedures to quantify lipid content and composition.

Lipid Extraction: A common method for extracting lipids from biological samples is the Folch method, which uses a chloroform (B151607) and methanol (B129727) solution. mdpi.com This process is repeated to ensure complete extraction, and the solvent is then evaporated to isolate the lipids. mdpi.com

Lipid Separation and Quantification:

Thin-Layer Chromatography (TLC): This technique is used to separate different classes of lipids, such as triacylglycerols, phospholipids, and cholesterol esters. plos.org

Enzymatic Colorimetric Assays: These assays are used for the quantitative determination of total triglycerides, cholesterol, and phospholipids in the lymph. nih.gov

Radioactivity Counting: When radiolabeled lipids (e.g., [14C]oleic acid or [3H]cholesterol) are used in the infused emulsion, scintillation counting is employed to measure the amount of absorbed and transported radioactive lipid in the lymph and cell extracts. nih.govplos.org This provides a highly sensitive measure of lipid absorption and secretion.

Data Analysis and Interpretation: The data from lipid analysis is used to calculate several key parameters:

Lymphatic Lipid Output: Calculated as the concentration of a specific lipid (e.g., cholesterol, triglycerides) multiplied by the lymph flow rate.

Absorptive Index: This represents the percentage of the infused lipid that is absorbed by the intestinal cells. mdpi.com It is calculated as: Absorptive Index = 100% - (% of total infused dose recovered in the gastrointestinal lumen) mdpi.com

Lymphatic Transport Index: This measures the proportion of the absorbed lipid that is secreted into the lymph. mdpi.com It is calculated as: Lymphatic Transport Index = (% infused dose recovered in lymph / Absorptive Index) x 100 mdpi.com

In parallel with in vivo studies, the Caco-2 human intestinal cell line serves as a valuable in vitro model. researchgate.net These cells, when grown as a monolayer, differentiate to mimic the absorptive enterocytes of the small intestine. mdpi.comresearchgate.net In studies investigating this compound, Caco-2 cells are incubated with micelles containing lipids and the inhibitor. researchgate.net Subsequent analysis of lipids extracted from the cells and the basolateral media allows for the assessment of lipid uptake, esterification, and secretion, providing mechanistic insights into the effects of pPLA2 inhibition at a cellular level. researchgate.net

Table 2: Methodologies for Lipid Analysis

| Methodology | Purpose | Application in this compound Research |

|---|---|---|

| Lymph Fistula Surgery | To enable direct collection of intestinal lymph. mdpi.commdpi.com | Used in rats to obtain lymph for analyzing the effect of this compound on lipid transport. researchgate.netcapes.gov.br |

| Folch Lipid Extraction | To isolate lipids from biological samples (lymph, cells). mdpi.com | Standard procedure for preparing samples for further analysis. mdpi.com |

| Thin-Layer Chromatography (TLC) | To separate different classes of lipids. plos.org | Used to analyze the composition of lipids transported in the lymph. plos.org |

| Enzymatic Colorimetric Assays | To quantify the total amount of specific lipids (e.g., cholesterol, triglycerides). nih.gov | To determine the overall output of lipids in the lymph. nih.gov |

| Radiolabeling & Scintillation Counting | To trace the absorption and transport of specific dietary lipids. nih.govplos.org | To precisely measure the impact of this compound on the transport of newly absorbed lipids. nih.gov |

| Caco-2 Cell Culture | To provide an in vitro model of human intestinal absorption. researchgate.net | To study the cellular mechanisms of this compound on lipid uptake and secretion. researchgate.net |

Future Directions and Unanswered Questions in Fpl 67047xx Research

Exploration of Additional PLA2 Isoforms as Fpl 67047XX Targets

Future research would likely focus on expanding the known target profile of this compound beyond its currently characterized interactions with phospholipase A2 (PLA2) isoforms. While its effects on certain PLA2 enzymes may be established, the broader human PLA2 family comprises numerous isoforms with diverse physiological and pathological roles. Investigating the binding affinity and inhibitory potential of this compound against a wider array of these isoforms, such as cytosolic (cPLA2), calcium-independent (iPLA2), and other secreted (sPLA2) forms, would be a critical step.

Such studies could uncover novel therapeutic opportunities. For instance, if this compound is found to selectively inhibit a PLA2 isoform implicated in a specific inflammatory or metabolic disease, it could pave the way for new clinical applications.

Table 1: Potential PLA2 Isoforms for Future this compound Target Exploration

| PLA2 Isoform Family | Specific Isoform Example | Potential Therapeutic Relevance |

|---|---|---|

| Secreted PLA2 (sPLA2) | Group V (PLA2G5) | Asthma, atherosclerosis |

| Group X (PLA2G10) | Inflammatory arthritis | |

| Cytosolic PLA2 (cPLA2) | Group IVA (PLA2G4A) | Neuroinflammation, cancer |

| Calcium-Independent PLA2 (iPLA2) | Group VIA (PLA2G6) | Neurodegenerative diseases |

Advanced Preclinical Models for Broader Therapeutic Applications

The evaluation of this compound in more sophisticated and clinically relevant preclinical models represents a vital avenue for future research. While initial studies might utilize basic cell culture and rodent models, transitioning to more complex systems is necessary to better predict human efficacy. This could involve the use of patient-derived xenografts for oncology indications, humanized mouse models to study immune responses, or organ-on-a-chip systems to model specific human organ pathophysiology.

For example, to explore its potential in neurodegenerative diseases, researchers could employ transgenic mouse models that recapitulate key aspects of conditions like Alzheimer's or Parkinson's disease. nih.gov These advanced models would provide a more nuanced understanding of the compound's therapeutic potential and its mechanism of action in a more complex biological context.

Development of Novel this compound Analogues with Enhanced Specificity or Potency

Medicinal chemistry efforts to synthesize and screen novel analogues of this compound are a logical next step in its development. The goal of such a program would be to improve upon the pharmacological properties of the parent compound. This could involve modifying its chemical structure to enhance its binding affinity for a specific PLA2 isoform, thereby increasing its potency and allowing for lower effective doses.

Another key objective would be to improve its selectivity, reducing off-target effects that could lead to undesirable side effects. High-throughput screening of a library of this compound analogues against a panel of PLA2 enzymes and other related targets would be a crucial component of this research.

Table 2: Goals for this compound Analogue Development

| Desired Improvement | Rationale | Example Approach |

|---|---|---|

| Enhanced Potency | Lower required therapeutic dose, potentially reducing toxicity. | Modify functional groups to increase binding affinity to the target's active site. |

| Increased Specificity | Minimize off-target effects and improve safety profile. | Alter the molecular structure to reduce binding to unintended proteins. |

| Improved Pharmacokinetics | Optimize absorption, distribution, metabolism, and excretion (ADME) properties. | Introduce chemical modifications to enhance bioavailability or prolong half-life. |

Investigation of this compound in Combination Therapies (Preclinical)

Exploring the synergistic potential of this compound in combination with other therapeutic agents is a promising area for preclinical investigation. nih.gov In many complex diseases, targeting a single pathway is often insufficient. By combining this compound with drugs that have complementary mechanisms of action, it may be possible to achieve a greater therapeutic effect than with either agent alone. mdpi.com

For instance, in the context of cancer, this compound could be combined with standard-of-care chemotherapies or targeted agents. mdpi.com Preclinical studies would be designed to assess whether such combinations lead to enhanced tumor cell killing, reversal of drug resistance, or a reduction in the required doses of cytotoxic agents. nih.gov

Role of this compound in Modulating Complex Physiological Processes Beyond Lipid Metabolism

A significant unanswered question is the full extent of this compound's biological activities beyond its direct impact on lipid metabolism. Given the central role of PLA2 enzymes and their lipid products in a vast array of cellular signaling pathways, it is plausible that this compound could have far-reaching physiological effects. nih.gov

Future research should aim to elucidate these broader roles. This could involve unbiased "omics" approaches, such as transcriptomics, proteomics, and metabolomics, to identify global changes in cellular processes following treatment with this compound. Investigating its impact on processes like inflammation, immune cell function, and intracellular signaling cascades could reveal novel mechanisms of action and expand its potential therapeutic utility. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.